N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
The compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is an organic molecule with interesting synthetic and functional properties. Its multifaceted structure includes a triazine ring and an isoxazole ring, connected via a sulfonamide linkage, which makes it a compound of significant interest in synthetic chemistry and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically starts with the formation of the triazine ring, followed by the introduction of the dimethylamino and methoxy groups. The isoxazole ring is prepared separately and then linked via a sulfonamide bridge. Key steps involve:
Formation of the 1,3,5-triazine ring: : This can be achieved by cyclization of suitable precursors under controlled conditions, often involving solvents like acetonitrile.
Introduction of dimethylamino and methoxy groups: : This can be done using specific amination and methylation reactions.
Formation of the isoxazole ring: : Typically involves cyclization reactions, which might require catalysts or specific temperature controls.
Sulfonamide linkage: : This step generally involves a sulfonation reaction followed by linking with the isoxazole ring.
Industrial Production Methods
On an industrial scale, the production may involve:
Batch or continuous synthesis: : To optimize yield and reduce costs.
Purification steps: : Such as crystallization or chromatography to ensure high purity.
Environment control: : To maintain reaction conditions, including temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation reactions, typically in the presence of oxidizing agents like peroxides or metal catalysts.
Reduction: : Reduction reactions might involve hydride donors or catalytic hydrogenation.
Substitution: : Nucleophilic or electrophilic substitutions on the triazine or isoxazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, KMnO4 under acidic or basic conditions.
Reduction: : Sodium borohydride, catalytic hydrogenation with Pd/C.
Substitution: : Nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) under mild to moderate conditions.
Major Products Formed
Oxidation: : Formation of corresponding oxides or hydroxylated products.
Reduction: : Amines or alcohol derivatives.
Substitution: : Varied substituted triazine or isoxazole derivatives.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
Medicine
Explored for therapeutic purposes, possibly in the realm of antimicrobial or anticancer agents, due to its complex structure and potential biological activity.
Industry
Used in the development of novel materials, such as specialty polymers or coatings, due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
Biological targets: : May include specific enzymes or receptors that are modulated by the triazine or isoxazole moieties.
Pathways involved: : Could potentially impact signaling pathways or metabolic processes through binding or inhibition.
Comparison with Similar Compounds
Unique Characteristics
The combination of a triazine and isoxazole ring linked by a sulfonamide bridge is less common, providing a unique reactivity profile.
The presence of both dimethylamino and methoxy groups further diversifies its chemical behavior.
List of Similar Compounds
N-((4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide: : Similar structure but with different functional groups.
N-((4-dimethylamino-6-methoxy-1,3,5-triazin-2-yl)methyl)-isoxazole-4-sulfonamide: : Lacks the 3,5-dimethyl substitutions.
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide: : Without the methoxy group, leading to different reactivity.
Conclusion
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a chemically fascinating compound with diverse preparation methods, reaction capabilities, and applications. Its unique combination of functional groups and rings makes it a versatile candidate for research and industrial applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S/c1-7-10(8(2)22-17-7)23(19,20)13-6-9-14-11(18(3)4)16-12(15-9)21-5/h13H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMISGVXMJNGEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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